Bovoruboside
Description
Bovoruboside is a bufadienolide glycoside, a class of cardiac glycosides characterized by a steroidal aglycone (genin) with a six-membered unsaturated lactone ring and one or more sugar moieties . The compound has a molecular formula of C₃₁H₄₂O₁₁, a molecular weight of 590.666 g/mol, and a melting point of 222–230°C . Its structure remains partially uncharacterized, though it is hypothesized to consist of a bufadienolide core conjugated with sugar units, which may influence its solubility and bioactivity . This compound is part of a broader group of bufadienolides in Bowiea volubilis, including bovocryptoside, bovoneoside, and borovoluboside, which share structural similarities but differ in glycosylation patterns and physicochemical properties .
Properties
CAS No. |
11032-44-3 |
|---|---|
Molecular Formula |
C31H42O11 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-16-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,12,15,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H42O11/c1-16-24(35)26(39-3)25(36)27(41-16)42-18-6-10-29(15-32)19-7-9-28(2)23(17-4-5-22(34)40-14-17)21(33)13-31(28,38)20(19)8-11-30(29,37)12-18/h4-5,14-16,18-20,23-27,35-38H,6-13H2,1-3H3/t16-,18+,19+,20-,23+,24-,25-,26+,27+,28-,29+,30+,31+/m1/s1 |
InChI Key |
VEXQUXZSPLIZEG-SXVLGZCUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](C(=O)C[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C(=O)CC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bovoruboside involves several steps, starting from the extraction of the compound from the plant Bowiea volubilis. The compound can be isolated using solvent extraction methods followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bovoruboside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Bovoruboside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bufadienolides and their chemical properties.
Biology: Investigated for its biological activities, including anticancer, antifungal, and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
Bovoruboside exerts its effects through several molecular targets and pathways. It is known to inhibit Na⁺/K⁺-ATPase, an enzyme that is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular calcium levels, which can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bovoruboside is structurally and functionally related to other bufadienolides from Bowiea volubilis. Below is a comparative analysis of its key analogs:
Table 1: Structural and Physicochemical Comparison of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Structural Notes |
|---|---|---|---|---|
| This compound | C₃₁H₄₂O₁₁ | 590.666 | 222–230 | Bufadienolide core; sugar moiety unknown |
| Bovocryptoside | C₃₁H₄₂O₁₁ | 590.666 | 334–339 | Contains L-thevetose sugar |
| Bovoneoside | C₃₁H₄₄O₁₁ | 592.682 | 300–308 | Steroidal glycoside; unsaturated lactone |
| Borovoluboside | C₃₇H₅₄O₁₄ | 722.825 | 308–314 | Larger sugar moiety; structural ambiguity |
Key Findings:
Structural Similarities and Differences: All compounds share a bufadienolide backbone but vary in glycosylation. For example, bovocryptoside includes L-thevetose, a rare deoxy sugar, which may enhance its membrane permeability compared to this compound . Borovoluboside has a significantly larger molecular weight (722.825 vs.
Physicochemical Properties: The melting point of this compound (222–230°C) is notably lower than that of bovocryptoside (334–339°C), suggesting differences in crystalline stability or intermolecular interactions . Bovoneoside (C₃₁H₄₄O₁₁) has a slightly higher molecular weight than this compound due to additional hydrogen atoms, possibly indicating saturation in the lactone ring or aglycone region .
Glycosylation patterns influence potency; for instance, the presence of L-thevetose in bovocryptoside may enhance binding affinity to cardiac tissue receptors compared to this compound .
Geographical and Taxonomic Considerations: Bowiea volubilis-derived bufadienolides, including this compound, are distinct from cardenolides (5-membered lactone ring) found in European plant species, highlighting evolutionary divergence in secondary metabolite biosynthesis .
Methodological Notes
- Characterization Techniques : this compound and analogs are identified via LC-MS, NMR, and thin-layer chromatography (TLC), with structural ambiguities persisting due to the complexity of glycosidic linkages .
- Synthetic Challenges: The lack of full structural elucidation for this compound impedes synthetic replication, unlike simpler bufadienolides like bovogenin A, which have well-defined synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
